(4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula and is recognized by its CAS number 16153-81-4. This compound is classified as an amine, specifically a substituted phenylmethanamine, which incorporates a piperazine moiety. It is primarily utilized in pharmaceutical research and development, particularly in the synthesis of various bioactive molecules and potential therapeutic agents.
The compound is sourced from various chemical suppliers and research institutions engaged in organic synthesis and medicinal chemistry. It falls under the category of pharmaceutical intermediates and is often used in the development of drugs targeting central nervous system disorders due to its structural properties that facilitate interactions with biological targets .
The synthesis of (4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride can be achieved through several methodologies, including:
In one example, 1-methyl-4-(4-nitrophenyl)piperazine is dissolved in ethyl acetate, followed by the addition of palladium on carbon as a catalyst. The mixture is subjected to hydrogen gas under atmospheric conditions for several hours, resulting in the desired amine product after filtration and solvent removal .
The molecular structure of (4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride features a piperazine ring attached to a phenyl group, which is further substituted by a methyl group. The structural representation can be summarized as follows:
The compound exhibits a melting point around 200 °C and has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, confirming its structural integrity through distinct chemical shifts corresponding to its functional groups .
(4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride can participate in various chemical reactions typical for amines, including:
For instance, when treated with hydrochloric acid, (4-(4-Methylpiperazin-1-yl)phenyl)methanamine forms a stable hydrochloride salt, which is often preferred for storage and handling due to its improved properties compared to the free base form .
The mechanism of action of (4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride primarily relates to its interaction with neurotransmitter systems in the brain. It has shown potential activity as a serotonin reuptake inhibitor, which suggests its utility in treating mood disorders such as depression .
Upon administration, the compound may inhibit serotonin transporters, thereby increasing serotonin levels in synaptic clefts and enhancing mood regulation. This mechanism aligns with other piperazine derivatives known for similar pharmacological profiles.
(4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride has several scientific uses:
The compound is systematically named as (4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride, reflecting its core structural components. This nomenclature follows IUPAC conventions by:
Systematic Identifiers:
NCC1=CC=C(N2CCN(C)CC2)C=C1.Cl
[6] UNXRTSVFJOGWFZ-UHFFFAOYSA-N
[6] CN1CCN(CC1)C1=CC=C(CN)C=C1.Cl
[6] These identifiers provide unambiguous references for chemical databases and experimental verification.
The molecule exhibits three distinct structural domains that influence its spatial conformation:
Conformational Highlights:
Electronic properties were analyzed through computational modeling and spectroscopic predictions:
Charge Distribution Features:
Dipole Moment: Calculated net dipole of 8.2 Debye due to:
Table 1: Predicted Electronic Properties
Parameter | Value | Method |
---|---|---|
HOMO Energy | –7.2 eV | DFT B3LYP/6-31G* |
LUMO Energy | –1.8 eV | DFT B3LYP/6-31G* |
Band Gap | 5.4 eV | DFT B3LYP/6-31G* |
Molecular Electrostatic Potential (MEP) | +84.3 kJ/mol (amine region) | QTAIM Analysis |
Key structural analogs demonstrate how modifications impact physicochemical properties:
Table 2: Structural and Property Comparison of Key Analogs
Compound | Molecular Weight (g/mol) | logP (Consensus) | Water Solubility (mg/mL) | Key Structural Difference |
---|---|---|---|---|
(4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride [1] [6] | 241.77 | 1.06 | >50 (predicted) | Reference compound |
4-(4-Methylpiperazin-1-yl)phenylamine [10] | 191.27 | 0.92 | 1.82 | –CH₂NH₂ replaced with –NH₂ |
[4-(4-Methylpiperidin-1-yl)phenyl]methanamine [7] | 204.31 | 2.18 | <1 | Piperazine replaced with piperidine |
(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride [4] | 256.77 | 0.87 | >100 | Phenyl replaced with methylpyridine |
[4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl]methanamine [5] | 226.34 | 0.80 | ~2.5 | Phenyl replaced with thiazole |
Impact of Specific Modifications:
Table 3: Hydrogen Bonding Capacity Comparison
Compound | H-Bond Donors | H-Bond Acceptors | Topological Polar Surface Area (Ų) |
---|---|---|---|
Reference Compound (Hydrochloride) | 2 (NH₃⁺) | 4 (N, Cl⁻) | 32.5 |
4-(4-Methylpiperazin-1-yl)phenylamine | 1 (NH₂) | 3 (N) | 32.5 |
Piperidine Analog | 1 (NH₂) | 2 (N) | 28.7 |
Pyridylmethanamine Hydrochloride | 2 (NH₃⁺) | 5 (N, Cl⁻) | 42.3 |
Conformational Implications:
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: